![molecular formula C33H52NO4P B12901939 Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate CAS No. 61670-39-1](/img/structure/B12901939.png)
Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate is an organophosphorus compound that features a carbamate group bonded to a phosphanyl group, which is further substituted with two 4-nonylphenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate typically involves the reaction of ethyl carbamate with bis(4-nonylphenoxy)phosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethyl carbamate, bis(4-nonylphenoxy)phosphine, and a suitable solvent such as toluene or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or column chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or phosphanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Substituted carbamates or phosphanyl derivatives.
科学的研究の応用
Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry
作用機序
The mechanism of action of ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phosphanyl group can participate in coordination with metal ions, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
Bis(4-nonylphenoxy)phosphine: Similar structure but lacks the carbamate group.
Ethyl carbamate: Contains the carbamate group but lacks the phosphanyl and phenoxy groups.
4-Nonylphenol: Contains the phenoxy group but lacks the carbamate and phosphanyl groups.
Uniqueness
Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate is unique due to the combination of its carbamate, phosphanyl, and phenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
61670-39-1 |
|---|---|
分子式 |
C33H52NO4P |
分子量 |
557.7 g/mol |
IUPAC名 |
ethyl N-bis(4-nonylphenoxy)phosphanylcarbamate |
InChI |
InChI=1S/C33H52NO4P/c1-4-7-9-11-13-15-17-19-29-21-25-31(26-22-29)37-39(34-33(35)36-6-3)38-32-27-23-30(24-28-32)20-18-16-14-12-10-8-5-2/h21-28H,4-20H2,1-3H3,(H,34,35) |
InChIキー |
YMLFKGYXPXKKDT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC=C(C=C1)OP(NC(=O)OCC)OC2=CC=C(C=C2)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


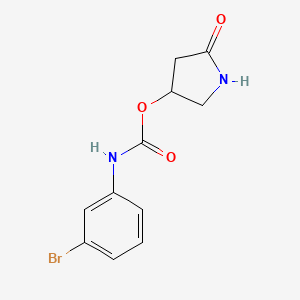
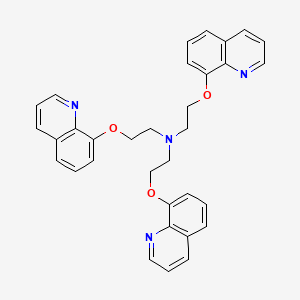

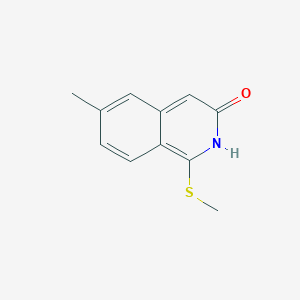
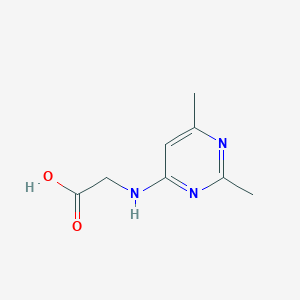

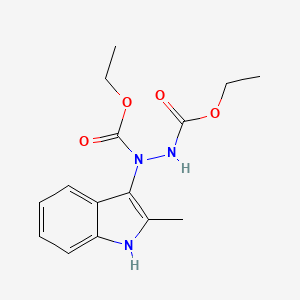




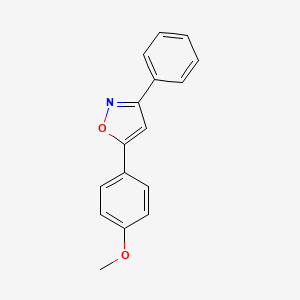
![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
